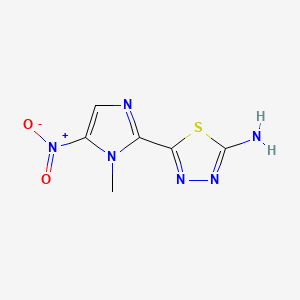

Megazol

描述

属性

CAS 编号 |

19622-55-0 |

|---|---|

分子式 |

C6H6N6O2S |

分子量 |

226.22 g/mol |

IUPAC 名称 |

5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10) |

InChI 键 |

VDZZTXBMKRQEPO-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-] |

外观 |

Solid powder |

其他CAS编号 |

19622-55-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4- thiadiazole CL 64 855 CL 64,855 CL 64855 megazol |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Primary Effect of Megazol on Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the primary mechanism of action of Megazol, focusing on its inhibitory effects on protein synthesis, particularly in the context of Trypanosoma cruzi, the etiological agent of Chagas disease.

Introduction

This compound [2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole] is a nitroimidazole derivative that has demonstrated significant trypanocidal activity. While multiple biological effects of this compound have been reported, a substantial body of evidence points towards the inhibition of protein synthesis as its primary and most potent mode of action against Trypanosoma cruzi. Early studies distinguished its mechanism from other trypanocidal drugs by highlighting its specific and drastic impact on the incorporation of amino acids into polypeptides[1]. This document synthesizes the available quantitative data, outlines the experimental approaches used to determine this effect, and presents the current understanding of its molecular mechanism.

Quantitative Data on this compound's Inhibitory Effect on Macromolecule Synthesis

The selective and potent effect of this compound on protein synthesis in T. cruzi amastigotes has been quantified through radiolabeling experiments. The following table summarizes the key findings from a comparative study, highlighting the pronounced inhibition of leucine incorporation relative to the precursors for DNA and RNA synthesis.

| Macromolecule | Precursor | Drug | Inhibition (%) |

| Protein | [³H]-Leucine | This compound | 91% |

| Protein | [³H]-Leucine | Nifurtimox | 0% |

| Protein | [³H]-Leucine | Benznidazole | 2% |

| DNA | [³H]-Thymidine | This compound | Partial Inhibition |

| RNA | [³H]-Uridine | This compound | Partial Inhibition |

| Data sourced from a study on tissue culture-derived amastigote forms of Trypanosoma cruzi.[1] |

Additionally, the overall anti-trypanosomal and cytotoxic effects of this compound have been determined, providing a broader context for its biological activity.

| Organism/Cell Line | Assay | IC₅₀ (µM) |

| T. cruzi (bloodstream form) | Growth Inhibition | 9.9 ± 0.8 |

| T. brucei (bloodstream form) | Growth Inhibition | 0.14 ± 0.01 |

| T. brucei (procyclic form) | Growth Inhibition | 0.28 ± 0.01 |

Proposed Mechanism of Action

The precise molecular target of this compound within the protein synthesis machinery of Trypanosoma cruzi has not been fully elucidated. However, the available data strongly suggest a direct or indirect inhibition of the translational apparatus. The drastic and selective inhibition of radiolabeled leucine incorporation, without a corresponding level of inhibition of thymidine or uridine incorporation, indicates that the primary effect is at the level of translation, rather than transcription or DNA replication[1].

While other nitroheterocyclic drugs like nifurtimox and benznidazole are thought to exert their effects primarily through the generation of oxidative stress and DNA damage, this compound's distinct profile of macromolecule synthesis inhibition suggests a different primary mechanism[1][2]. It is hypothesized that a metabolite of this compound, formed by the reduction of its nitro group by parasitic nitroreductases, is the active agent[3][4][5][6]. This reactive metabolite is then thought to interact with components of the ribosome or essential translation factors, leading to a cessation of polypeptide chain elongation or initiation.

Experimental Protocols

The key experimental evidence for this compound's effect on protein synthesis comes from metabolic labeling studies using radiolabeled precursors. Below is a detailed methodology based on the descriptions in the cited literature.

Experiment: Assessment of Macromolecule Synthesis Inhibition in T. cruzi Amastigotes

Objective: To quantify the effect of this compound on the rate of protein, DNA, and RNA synthesis in Trypanosoma cruzi amastigotes.

Materials:

-

T. cruzi amastigotes (tissue culture-derived)

-

Culture medium (e.g., RPMI-1640)

-

This compound, Nifurtimox, Benznidazole (dissolved in a suitable solvent, e.g., DMSO)

-

[³H]-Leucine (for protein synthesis)

-

[³H]-Thymidine (for DNA synthesis)

-

[³H]-Uridine (for RNA synthesis)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Protocol:

-

Parasite Culture: T. cruzi amastigotes are cultured in vitro to a desired density.

-

Drug Treatment: The parasite culture is divided into experimental and control groups. Experimental groups are treated with this compound, Nifurtimox, or Benznidazole at a final concentration (e.g., 10 µg/mL). A control group is treated with the vehicle (e.g., DMSO) alone.

-

Incubation: The cultures are incubated under appropriate conditions for a set period (e.g., 2 hours).

-

Radiolabeling: Following the drug incubation period, the respective radiolabeled precursors ([³H]-Leucine, [³H]-Thymidine, or [³H]-Uridine) are added to the cultures at a final concentration (e.g., 1 µCi/mL).

-

Labeling Incubation: The cultures are incubated for a further period (e.g., 1 hour) to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

-

Termination of Incorporation: The incubation is stopped by the addition of cold, concentrated trichloroacetic acid (TCA) to a final concentration of 5-10%. This precipitates the macromolecules (proteins, DNA, RNA) while leaving unincorporated precursors in solution.

-

Washing: The precipitated macromolecules are collected by filtration through glass fiber filters. The filters are washed multiple times with cold 5% TCA to remove any remaining unincorporated radiolabeled precursors.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of incorporated radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of macromolecule synthesis.

-

Data Analysis: The percentage of inhibition is calculated by comparing the CPM of the drug-treated groups to the CPM of the vehicle-treated control group: % Inhibition = [1 - (CPM_treated / CPM_control)] * 100

Other Reported Mechanisms of Action

While protein synthesis inhibition is considered the primary effect, other mechanisms of action for this compound have been proposed and investigated, which may contribute to its overall trypanocidal activity. These include:

-

DNA Damage: this compound has been shown to be associated with DNA damage, particularly in DNA repair-deficient mutants of Trypanosoma brucei[2].

-

Reductive Stress: The reduction of the nitro group on this compound can lead to the formation of nitro radical anions, which can induce reductive stress within the parasite[2].

-

Interference with Thiol Metabolism: Some studies suggest that this compound may affect intracellular thiol levels, particularly trypanothione, a key antioxidant in trypanosomes.

It is plausible that these different mechanisms are not mutually exclusive and may act in concert to result in parasite death. However, the initial and most dramatic effect observed is the shutdown of protein synthesis.

Conclusion

The primary effect of this compound on Trypanosoma cruzi is a potent and selective inhibition of protein synthesis. This has been demonstrated through quantitative analysis of radiolabeled precursor incorporation, where a 91% reduction in protein synthesis was observed[1]. The exact molecular target within the translational machinery remains to be identified, representing a critical area for future research. A deeper understanding of this mechanism could facilitate the design of new, more potent, and less toxic derivatives for the treatment of Chagas disease. The experimental protocols outlined in this guide provide a framework for further investigation into the specific stage of protein synthesis (initiation, elongation, or termination) that is affected by this compound.

References

- 1. Effect of this compound on Trypanosoma brucei brucei acute and subacute infections in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of trypanocidal drugs on protein biosynthesis in vitro and in vivo by Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Megazol's Precision Strike: A Technical Guide to its Selective Inhibition of Macromolecule Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the trypanocidal drug Megazol reveals its highly selective mechanism of action, primarily targeting protein synthesis within the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the quantitative data, experimental protocols, and molecular pathways underlying this compound's potent and specific activity.

This compound, a nitroimidazole derivative, has demonstrated significant efficacy against various strains of T. cruzi. Its mode of action, however, distinguishes it from other trypanocidal agents. Experimental evidence strongly indicates that this compound's primary effect is the drastic inhibition of protein biosynthesis, with a comparatively minor impact on DNA and RNA synthesis. This selective activity presents a promising avenue for the development of more targeted and less toxic therapeutic strategies against Chagas disease.

Quantitative Analysis of Macromolecule Synthesis Inhibition

Studies utilizing radiolabeled precursors have been instrumental in quantifying the selective impact of this compound on macromolecule biosynthesis in T. cruzi amastigotes, the clinically relevant intracellular stage of the parasite. The incorporation of [³H]-leucine, [³H]-thymidine, and [³H]-uridine serves as a direct measure of protein, DNA, and RNA synthesis, respectively.

Table 1: Effect of this compound on Macromolecule Synthesis in T. cruzi Amastigotes

| Macromolecule | Radiolabeled Precursor | Inhibition (%) | Reference Compound | Inhibition (%) |

| Protein Synthesis | [³H]-leucine | 91 | Nifurtimox | 0 |

| Benznidazole | 2 | |||

| DNA Synthesis | [³H]-thymidine | Partial | Nifurtimox | Partial |

| Benznidazole | Partial | |||

| RNA Synthesis | [³H]-uridine | Partial | Nifurtimox | Partial |

| Benznidazole | Partial |

Data compiled from studies on tissue culture-derived amastigotes. "Partial" indicates a lower level of inhibition compared to that observed for protein synthesis.[1]

The data clearly illustrates that this compound exerts a profound and selective inhibitory effect on protein synthesis, a mechanism distinct from that of the currently used drugs, nifurtimox and benznidazole.[1]

Further studies have established the 50% inhibitory concentration (IC₅₀) values of this compound against different life cycle stages of Trypanosoma brucei, the parasite responsible for African sleeping sickness. These values, while not directly measuring macromolecule synthesis inhibition, provide a crucial indicator of the drug's potent trypanocidal activity.

Table 2: In Vitro Activity of this compound against Trypanosoma brucei

| Parasite Stage | IC₅₀ (μM) |

| Procyclic forms | 0.28 ± 0.01 |

| Bloodstream forms | 0.15 ± 0.02 |

IC₅₀ values were determined using the Alamar Blue assay.[2]

Experimental Protocols

A clear understanding of the methodologies employed to investigate this compound's activity is essential for the replication and advancement of this research. The following sections detail the key experimental protocols.

Radiolabeling Assay for Macromolecule Synthesis Inhibition

This protocol is designed to quantify the rate of DNA, RNA, and protein synthesis in T. cruzi by measuring the incorporation of specific radiolabeled precursors.

Materials:

-

T. cruzi culture (e.g., amastigotes)

-

Culture medium (e.g., LIT medium)

-

This compound (and other test compounds)

-

[³H]-thymidine

-

[³H]-uridine

-

[³H]-leucine

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Parasite Culture: Cultivate T. cruzi amastigotes in an appropriate culture medium to the desired density.

-

Drug Treatment: Incubate the parasite cultures with varying concentrations of this compound or control compounds for a predetermined period.

-

Radiolabeling: Add the specific radiolabeled precursor ([³H]-thymidine, [³H]-uridine, or [³H]-leucine) to the cultures and incubate for a defined period to allow for incorporation.

-

Precipitation: Terminate the incorporation by adding cold trichloroacetic acid (TCA) to precipitate the macromolecules (DNA, RNA, and proteins).

-

Washing: Wash the precipitate sequentially with cold TCA and ethanol to remove unincorporated radiolabel.

-

Collection: Collect the precipitate on glass fiber filters.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of macromolecule synthesis for each drug concentration by comparing the counts per minute (CPM) of treated samples to untreated controls.

Alamar Blue Cell Viability Assay

The Alamar Blue assay is a widely used method to determine the viability and proliferation of cells, including trypanosomes, in response to drug treatment.

Materials:

-

Trypanosoma culture

-

96-well microplates

-

Culture medium

-

This compound (and other test compounds)

-

Alamar Blue reagent

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed a known number of trypanosomes into the wells of a 96-well microplate.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include wells with untreated cells as a positive control and wells with medium only as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under appropriate culture conditions.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional period (e.g., 4-6 hours).

-

Fluorescence Measurement: Measure the fluorescence of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of viability for each concentration and determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the processes involved in this compound's action and its investigation, the following diagrams have been generated using the DOT language for Graphviz.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Passive Diffusion Uptake of Megazol in Parasites

This technical guide provides a comprehensive overview of the passive diffusion mechanism responsible for the uptake of the nitroimidazole drug this compound in various parasites, with a primary focus on Trypanosoma species. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the core processes to support further research and drug development efforts.

Introduction to this compound and its Uptake

This compound, a 5-nitroimidazole compound, has demonstrated significant efficacy against a range of protozoan parasites, including Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[1][2] Understanding the mechanism by which this compound enters the parasite is fundamental to optimizing its therapeutic potential and overcoming potential resistance. While it can interact with parasite transporters, extensive research has confirmed that the primary route of entry for this compound into trypanosomes is passive diffusion.[1][2][3][4][5]

The uptake process is characterized by a biphasic pattern. Initially, there is a very rapid equilibration of the drug across the parasite's plasma membrane, consistent with simple passive diffusion.[2][3][4] This is followed by a slower, more sustained accumulation phase, which is believed to be a result of the intracellular metabolic activation of this compound by parasitic nitroreductases (NTR).[1][2][3][4] This activation traps the drug within the cell and leads to the generation of cytotoxic metabolites that damage parasite DNA and inhibit protein synthesis.[1][5][6]

Quantitative Data on this compound Activity and Uptake

The following tables summarize key quantitative data related to the biological activity of this compound and its interaction with parasite transport mechanisms.

Table 1: In Vitro Efficacy of this compound against Trypanosoma brucei

| Parasite Stage | IC₅₀ (μM) | Reference |

| Procyclic Forms | 0.28 ± 0.01 | [5] |

| Bloodstream Forms | 0.15 ± 0.02 | [5] |

Table 2: Effect of this compound on Adenosine Transport via the P2 Transporter in T. brucei

| This compound Concentration | Adenosine Uptake (% of Control) | Reference |

| 0.1 mM | 88 ± 4% | [4] |

| 1.0 mM | 49 ± 2% | [4] |

Table 3: Inhibition of Macromolecule Synthesis in T. cruzi Amastigotes by this compound

| Macromolecule Precursor | Inhibition of Incorporation | Reference |

| [³H]-Leucine (Protein) | 91% | [6] |

| [³H]-Thymidine (DNA) | Partial Inhibition | [6] |

| [³H]-Uridine (RNA) | Partial Inhibition | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the uptake and activity of this compound.

3.1. Drug Uptake Assay via Centrifugation Through Oil

This method is used to measure the rapid uptake of a compound into parasites by quickly separating the cells from the incubation medium.

-

Parasite Preparation: Harvest parasites (e.g., T. brucei) in their logarithmic growth phase. Wash the cells twice with a suitable transport buffer (e.g., HMI-9 medium without serum) and resuspend to a final concentration of approximately 4 x 10⁸ cells/mL.

-

Incubation: In a microcentrifuge tube, add 100 µL of the parasite suspension to 100 µL of transport buffer containing the desired concentration of this compound (e.g., 10 µM).

-

Uptake Termination: At specified time points (e.g., 5, 15, 30, 60 seconds), terminate the uptake by adding 1 mL of ice-cold transport buffer and immediately centrifuging the suspension (e.g., at 12,000 x g for 1 minute) through a layer of oil (e.g., a 2:1 mixture of di-n-butylphthalate and di-iso-octylphthalate). This pellets the parasites while the aqueous medium and remaining drug stay above the oil layer.

-

Quantification: Aspirate the aqueous and oil layers. Lyse the parasite pellet with a suitable solvent or detergent. The intracellular concentration of this compound can then be quantified using methods such as High-Performance Liquid Chromatography (HPLC) or, if a radiolabeled version is used, by scintillation counting.

3.2. In Vitro Drug Sensitivity (IC₅₀) Assay

This assay determines the concentration of a drug required to inhibit parasite growth by 50%.

-

Cell Seeding: Cultivate parasites to the mid-log phase. Dilute the parasites in fresh culture medium to a starting concentration (e.g., 1 x 10⁵ cells/mL for T. brucei bloodstream forms).

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium in a 96-well plate.

-

Incubation: Add the parasite suspension to each well of the 96-well plate containing the drug dilutions. Include control wells with no drug. Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for a period that allows for several rounds of cell division (e.g., 48-72 hours).

-

Viability Measurement: Assess cell viability. For T. brucei, the Alamar Blue (resazurin) assay is commonly used. Add Alamar Blue solution to each well and incubate for an additional 4-6 hours. Measure the fluorescence or absorbance. The amount of resorufin produced is proportional to the number of viable cells.

-

Data Analysis: Plot the percentage of growth inhibition against the drug concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

3.3. Macromolecule Biosynthesis Inhibition Assay

This protocol assesses the effect of a drug on the synthesis of DNA, RNA, and proteins using radiolabeled precursors.

-

Parasite Preparation: Collect and wash parasites (e.g., T. cruzi amastigotes) and resuspend them in a minimal essential medium to a density of approximately 1 x 10⁷ cells/mL.

-

Drug Exposure: Pre-incubate the parasites with this compound at a test concentration (e.g., 30 µM) for a set period (e.g., 1 hour).

-

Radiolabeling: Add a radiolabeled precursor to the cell suspension. Use [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, and [³H]-leucine for protein synthesis. Incubate for an additional period (e.g., 2 hours).

-

Precipitation: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA). This precipitates the macromolecules.

-

Washing and Quantification: Collect the precipitate by filtering the suspension through glass fiber filters. Wash the filters extensively with 5% TCA and then with ethanol to remove any unincorporated radiolabel.

-

Analysis: Place the dried filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. Compare the counts per minute (CPM) of the drug-treated samples to the untreated controls to determine the percentage of inhibition.[6]

Visualizations of Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key concepts of this compound uptake and the experimental workflows.

Caption: this compound passive diffusion and intracellular activation pathway.

References

- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uptake of the nitroimidazole drug this compound by African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Foundational research on Megazol as a nitroimidazole-thiadiazole derivative

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the foundational research on Megazol ( CL 64 ,855), a potent nitroimidazole-thiadiazole derivative. This compound has demonstrated significant activity against various protozoan parasites, particularly Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively. This document consolidates key findings on its mechanism of action, quantitative efficacy, experimental protocols, and the development of its derivatives, offering a comprehensive resource for the scientific community.

Chemical Structure and Synthesis

This compound, chemically known as 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, is a nitroheterocyclic compound.[1][2] Its structure features a 5-nitroimidazole ring linked to a 1,3,4-thiadiazole moiety.[3] The synthesis of this compound can be achieved through various synthetic routes, often starting from 1-methylimidazole. A common pathway involves cyanation, cyclization with thiosemicarbazide, nitration, and subsequent deacetylation.[2]

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

The trypanocidal activity of this compound is attributed to a multi-faceted mechanism that appears to differ depending on the target parasite. The core of its action involves the reduction of its nitro group to form a nitro radical anion.[1][2]

2.1. Intracellular Activation and DNA Damage

This compound is believed to enter the trypanosome primarily via passive diffusion.[1][4] Once inside, it is activated by nitroreductase enzymes, which catalyze the reduction of the nitro group on the imidazole ring.[3] This process generates reactive nitro radical anion derivatives that can directly damage cellular macromolecules.[1]

A significant body of evidence points to DNA damage as a key mechanism of this compound's trypanocidal effect, particularly in Trypanosoma brucei.[1][5] Studies have shown that DNA repair-deficient T. brucei mutants are hypersensitive to the drug, supporting the hypothesis that its activity is associated with DNA damage.[1][5]

2.2. Inhibition of Protein Synthesis

In studies involving Trypanosoma cruzi, this compound has been shown to cause a drastic inhibition of protein synthesis.[6] Experiments measuring the incorporation of radiolabeled precursors demonstrated a selective and potent inhibition of [3H]-leucine incorporation, while the effects on DNA and RNA synthesis were less pronounced.[6] In comparative studies, this compound was found to be a more potent inhibitor of protein and DNA synthesis than both nifurtimox and benznidazole.[6]

Caption: this compound's proposed intracellular activation and downstream effects.

Quantitative Efficacy Data

The in vitro activity of this compound has been quantified against various forms of trypanosomes. The following table summarizes key efficacy data from the literature.

| Compound | Parasite | Stage | Parameter | Value | Reference |

| This compound | T. b. brucei (AnTat 1-9) | Bloodstream | EC50 | 0.01 µg/mL | [7] |

| This compound | T. b. brucei (Strain 427) | Bloodstream | IC50 | 0.15 ± 0.02 µM | [1][8] |

| This compound | T. b. brucei (Strain 427) | Procyclic | IC50 | 0.28 ± 0.01 µM | [1][8] |

| This compound | T. b. brucei (Wild type) | Bloodstream | IC50 | 0.13 ± 0.0025 µM | [9] |

| This compound | T. b. brucei (RAD51-/-) | Bloodstream | IC50 | 0.029 ± 0.002 µM | [9] |

| This compound Derivative (17) | T. cruzi | - | EC50 | 0.15 µg/mL | [10] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are summaries of key experimental protocols used in the study of this compound.

4.1. Drug Sensitivity Assay (Alamar Blue)

This assay is used to determine the IC50 of a drug against bloodstream forms of T. brucei.[1][8]

-

Cultivation : T. b. brucei bloodstream forms are cultivated using standard techniques.[1]

-

Drug Exposure : Parasites are exposed to serial dilutions of this compound in a 96-well plate.

-

Incubation : The plates are incubated for a set period (e.g., 48-72 hours) to allow for drug action.

-

Alamar Blue Addition : Alamar Blue (resazurin) solution is added to each well.

-

Readout : After a further incubation period, the fluorescence or absorbance is measured. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.

-

Calculation : The IC50 value is calculated as the drug concentration that produces a 50% decrease in cell proliferation compared to untreated controls.[1][8]

4.2. In Vitro Resistance Induction

This protocol is designed to select for drug-resistant parasite populations.[1][8]

Caption: A stepwise process for selecting this compound-resistant trypanosomes.

Protocol Steps:

-

Initial Exposure : Wild-type trypanosomes are exposed to a low starting concentration of this compound (e.g., 0.01 µM for procyclics).[1][8]

-

Incremental Increase : The drug concentration is doubled every two weeks.[1][8]

-

Cultivation Period : This process is continued for an extended period, such as six months.[1][8]

-

Cloning : Parasites that can tolerate significantly higher concentrations of the drug (e.g., 10 µM for procyclics) are then cloned by limiting dilution to ensure a genetically homogenous resistant population.[1][8]

4.3. Macromolecule Biosynthesis Assay

This method assesses the effect of a drug on the synthesis of DNA, RNA, and proteins.[6]

-

Parasite Preparation : Tissue culture-derived amastigotes of T. cruzi are obtained.[6]

-

Drug Incubation : The parasites are incubated with this compound at a specific concentration.

-

Radiolabeling : Radiolabeled precursors ([3H]-thymidine for DNA, [3H]-uridine for RNA, and [3H]-leucine for protein) are added to the cultures.[6]

-

Harvesting : After incubation, the cells are harvested, and the macromolecules are precipitated (e.g., using trichloroacetic acid).

-

Quantification : The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis : The percentage of inhibition of each biosynthetic pathway is calculated by comparing the radioactivity in drug-treated samples to that in untreated controls.[6]

This compound Derivatives and Structure-Activity Relationships

Efforts have been made to synthesize and evaluate derivatives of this compound to improve its therapeutic index and overcome potential resistance.[11] This research involves modifying the core structure, such as by substituting groups at the 4-position of the imidazole ring or replacing the amine group on the thiadiazole ring.[10][11] For example, the synthesis of 1-acetyl, 1-propyl, and 1-nonyl derivatives has been explored.[11] However, initial studies on some derivatives, such as those with substitutions at the 4-position of the imidazole ring, resulted in compounds that were less active than the parent this compound.[10] This highlights the critical nature of the original structure for its potent trypanocidal activity.

Genotoxicity and Cytotoxicity

A significant concern with nitroheterocyclic compounds is their potential for mutagenicity and genotoxicity, which has limited the clinical use of this compound.[3][12] In vitro studies using the Comet assay on mammalian cells have shown that this compound can induce DNA damage in a dose-dependent manner.[12] The genotoxic effects appear to be modulated by cellular conditions, such as the presence of cytochrome P-450, which may detoxify the drug.[12] These toxicity concerns are a primary driver for the development of new this compound analogs with a potentially safer profile.[13]

Conclusion

This compound remains a pivotal compound in the study of anti-trypanosomal drugs. Its foundational research has illuminated a complex mechanism of action involving intracellular activation to radical species that induce both DNA damage and inhibition of protein synthesis. While its potent efficacy is well-documented, concerns regarding genotoxicity have hindered its clinical advancement. The detailed experimental protocols and quantitative data presented here serve as a critical resource for ongoing research aimed at understanding its biological activity and for the rational design of new, safer nitroimidazole-thiadiazole derivatives for the treatment of neglected tropical diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uptake of the nitroimidazole drug this compound by African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of this compound, a trypanocidal nitroimidazole, is associated with DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic and genotoxic effects of this compound, an anti-Chagas' disease drug, assessed by different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Studies on the Trypanocidal Activity of Megazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the trypanocidal activity of Megazol, a nitroimidazole-thiadiazole derivative. This compound has demonstrated significant efficacy against various species and life cycle stages of Trypanosoma, the causative agent of Chagas disease and African trypanosomiasis. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research and development in this area.

Quantitative Data on Trypanocidal Activity

The following tables summarize the in vitro activity of this compound against different Trypanosoma species and life cycle stages, as reported in various preliminary studies.

Table 1: In Vitro Activity of this compound against Trypanosoma brucei

| Species & Strain | Life Cycle Stage | Assay Method | IC50 / EC50 (µM) | Reference |

| T. brucei brucei (strain 427) | Bloodstream forms | Alamar Blue | 0.15 ± 0.02 | [1] |

| T. brucei brucei (strain 427) | Procyclic forms | Cell counting | 0.28 ± 0.01 | [1] |

| T. brucei | Bloodstream forms | Not specified | 0.14 | [2] |

| T. b. brucei | Not specified | Not specified | 0.01 µg/ml | [3][4] |

Table 2: In Vitro Activity of this compound against Trypanosoma cruzi

| Species & Strain | Life Cycle Stage | IC50 / LD50 (µM) | Reference |

| T. cruzi | Not specified | LD50 is 25-fold lower than its bioisostere | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Trypanosoma Species | Treatment Regimen | Outcome | Reference |

| Swiss mice | T. b. brucei (acute infection) | Not specified | Cured the acute disease | [3] |

| Swiss mice | T. b. brucei (subacute infection with CNS involvement) | This compound alone | Did not cure | [3] |

| Swiss mice | T. b. brucei (subacute infection with CNS involvement) | Combined with suramin | Effective, remission without relapse | [3] |

| Sheep | T. b. brucei | Single oral dose (40 or 80 mg/kg) | High failure rate due to poor drug availability | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's trypanocidal activity.

In Vitro Drug Sensitivity Assay (Alamar Blue Method)

This protocol is adapted from studies determining the IC50 of this compound against bloodstream forms of Trypanosoma brucei.[1][5]

Objective: To determine the concentration of a compound that inhibits parasite proliferation by 50% (IC50).

Materials:

-

Trypanosoma brucei bloodstream forms

-

Complete HMI-9 medium

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Culture T. brucei bloodstream forms in complete HMI-9 medium at 37°C with 5% CO2.

-

Serial Dilution: Prepare serial dilutions of this compound in complete HMI-9 medium in a 96-well plate. Include a no-drug control (medium with DMSO) and a blank (medium only).

-

Parasite Seeding: Add parasites to each well (except the blank) at a final density of 2 x 10^4 cells/mL.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Addition of Alamar Blue: Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).

-

Second Incubation: Incubate the plate for an additional 24 hours.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Macromolecule Biosynthesis Inhibition Assay

This protocol is based on studies investigating the effect of this compound on protein, DNA, and RNA synthesis in Trypanosoma cruzi amastigotes.[6]

Objective: To assess the inhibitory effect of a compound on the incorporation of radiolabeled precursors into macromolecules (proteins, DNA, RNA).

Materials:

-

Tissue culture-derived T. cruzi amastigotes

-

Appropriate culture medium

-

This compound

-

Radiolabeled precursors: [3H]-leucine, [3H]-thymidine, [3H]-uridine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Parasite Preparation: Harvest and resuspend tissue culture-derived amastigotes in fresh medium.

-

Drug Treatment: Incubate the parasites with this compound at a predetermined concentration for a specified period. Include a no-drug control.

-

Radiolabeling: Add the respective radiolabeled precursor ([3H]-leucine for protein, [3H]-thymidine for DNA, or [3H]-uridine for RNA synthesis) to the parasite suspensions and incubate for a defined time.

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the macromolecules.

-

Washing: Wash the precipitate multiple times with cold TCA to remove unincorporated precursors.

-

Scintillation Counting: Dissolve the final precipitate in a suitable solvent and add scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the percentage of inhibition of precursor incorporation in the drug-treated samples compared to the untreated controls.

In Vivo Efficacy Study in a Mouse Model of Acute Chagas Disease

This protocol provides a general framework for assessing the in vivo efficacy of this compound, based on descriptions of experimental treatments in mice.[3][7]

Objective: To evaluate the ability of a compound to reduce parasitemia and prevent mortality in mice infected with Trypanosoma cruzi.

Materials:

-

Laboratory mice (e.g., Swiss Webster or C57BL/6)

-

Infective trypomastigotes of a virulent T. cruzi strain

-

This compound formulation for oral or intraperitoneal administration

-

Equipment for tail vein blood collection and parasite counting (hemocytometer)

Procedure:

-

Infection: Infect mice with a standardized inoculum of T. cruzi trypomastigotes via the intraperitoneal route.

-

Treatment Initiation: Begin treatment with this compound at a defined dose and schedule on a specific day post-infection (e.g., day 5). Include a vehicle-treated control group.

-

Parasitemia Monitoring: Monitor parasitemia in tail vein blood samples at regular intervals using a hemocytometer.

-

Mortality Monitoring: Record the survival of mice in each group daily.

-

Data Analysis: Plot the mean parasitemia over time for each group. Compare the survival curves of the treated and control groups using Kaplan-Meier analysis.

Visualizations

The following diagrams illustrate key concepts related to the trypanocidal activity of this compound.

Caption: Proposed mechanisms of trypanocidal action of this compound.

Caption: Workflow for in vitro drug sensitivity testing using the Alamar Blue assay.

Caption: General workflow for in vivo efficacy studies in a mouse model.

Discussion of Core Findings

Preliminary studies have consistently demonstrated the potent trypanocidal activity of this compound. Its proposed mechanisms of action are multifaceted, primarily involving the induction of DNA damage following nitroreduction within the parasite.[2][8] Evidence also suggests that this compound may interfere with protein synthesis and deplete intracellular thiols, such as trypanothione, which is crucial for the parasite's antioxidant defense system.[1][9]

In vitro studies have established low micromolar to nanomolar IC50 and EC50 values against both T. brucei and T. cruzi.[1][2][3] In vivo experiments in mouse models have shown that this compound can cure acute infections.[3] However, its efficacy in the chronic stage, particularly with central nervous system involvement, may require combination therapy.[3] Pharmacokinetic studies in sheep have highlighted potential challenges with oral bioavailability, indicating that the route of administration is a critical factor for in vivo efficacy.[4]

Despite its promising activity, concerns regarding the mutagenic potential of this compound, a common issue with nitroheterocyclic compounds, have been raised.[2] This has spurred the synthesis and evaluation of numerous this compound analogs with the aim of retaining trypanocidal activity while reducing toxicity.[2]

This technical guide provides a consolidated resource for researchers working on the development of new trypanocidal agents. The detailed protocols and summarized data are intended to facilitate the design of further experiments to fully elucidate the potential of this compound and its derivatives as treatments for trypanosomiasis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Trypanosoma brucei brucei acute and subacute infections in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Activity of this compound, a trypanocidal nitroimidazole, is associated with DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Context of Megazol's Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megazol (formerly known as CL 64 ,855) is a 5-nitroimidazole derivative that emerged in the late 1960s as a potent antimicrobial agent with a broad spectrum of activity. This technical guide delves into the historical context of its discovery by Berkelhammer and Asato at the American Cyanamid Company in 1968, and its subsequent development as a promising therapeutic agent, particularly against trypanosomiasis. The document outlines the original synthesis, early in vitro and in vivo experimental findings, and the elucidated mechanism of action, providing researchers with a comprehensive understanding of this significant compound in the field of tropical medicine. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate comprehension.

Discovery and Initial Synthesis

This compound, chemically identified as 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, was first synthesized in 1968 by G. Berkelhammer and G. Asato of the American Cyanamid Company.[1] The initial report highlighted its potent activity against a wide array of Gram-positive and Gram-negative bacteria, as well as several parasitic infections in rodent models.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound was achieved through the reaction of 1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide with hydrochloric acid.

Materials:

-

1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide

-

6N Hydrochloric Acid

-

Water

Procedure:

-

0.3 g of 1-(1-Methyl-5-nitro-2-imidazolecarboximidoyl)-3-thiosemicarbazide is heated with 7 ml of 6N hydrochloric acid for 15 minutes.

-

The resulting solution is then cooled.

-

The cooled solution is diluted with water.

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

The final product is 2-(2-amino-1,3,4-thiadiazol-5-yl)-1-methyl-5-nitroimidazole with a melting point of 266-268°C.[2]

Early In Vitro Efficacy Studies

Initial in vitro studies rapidly established the potent trypanocidal activity of this compound. These studies were crucial in shifting the focus of its development towards the treatment of trypanosomiasis.

Data Presentation: In Vitro Activity of this compound

| Parasite Species | Parasite Stage | Metric | Value | Reference |

| Trypanosoma brucei brucei | Bloodstream forms | IC50 | 0.15 ± 0.02 µM | [1][3] |

| Trypanosoma brucei brucei | Procyclic forms | IC50 | 0.28 ± 0.01 µM | [1][3] |

| Trypanosoma cruzi | Amastigotes | % Inhibition of [3H]-leucine incorporation | 91% | [4] |

Experimental Protocol: In Vitro Trypanocidal Activity Assay (Representative)

This protocol is a composite of methodologies described in early studies for determining the in vitro activity of compounds against Trypanosoma species.

Materials:

-

Trypanosoma brucei bloodstream forms or Trypanosoma cruzi amastigotes

-

Appropriate culture medium (e.g., MEM, RPMI-1640) supplemented with fetal bovine serum

-

This compound stock solution (dissolved in DMSO)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

Cell counting apparatus (e.g., Neubauer chamber)

-

Resazurin-based viability dye (e.g., AlamarBlue)

Procedure:

-

Parasite Culture: Trypanosoma parasites are cultured in their respective appropriate media to the desired growth phase (e.g., logarithmic phase for bloodstream forms).

-

Compound Dilution: A serial dilution of the this compound stock solution is prepared in the culture medium.

-

Assay Setup: Parasites are seeded into the wells of a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/mL).

-

Drug Exposure: The various concentrations of this compound are added to the wells containing the parasites. Control wells with no drug and wells with a reference drug are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) under appropriate conditions (37°C, 5% CO2).

-

Viability Assessment:

-

Cell Counting: An aliquot from each well is taken, and the number of viable parasites is determined using a Neubauer chamber under a microscope.

-

Metabolic Assay: A resazurin-based dye is added to each well, and the plate is incubated for a further 4-24 hours. The fluorescence or absorbance is then measured using a microplate reader to determine the percentage of viable cells.

-

-

Data Analysis: The IC50 value (the concentration of the drug that inhibits 50% of parasite growth) is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Early In Vivo Efficacy Studies

Following the promising in vitro results, in vivo studies in animal models were conducted to evaluate the therapeutic potential of this compound.

Data Presentation: In Vivo Activity of this compound in Mice

| Animal Model | Parasite Strain | Treatment Regimen | Outcome | Reference |

| Swiss mice | Trypanosoma cruzi | 200 mg/kg, single oral dose, 5 days post-infection | Undetectable parasitemia and 100% survival | [5][6] |

| Swiss mice | Trypanosoma cruzi | 50 and 100 mg/kg/day, oral, for 10 days | Significant decrease in parasitemia and mortality | [7] |

Experimental Protocol: In Vivo Murine Model of Acute Chagas Disease (Representative)

This protocol is a generalized representation of the methodologies used in early in vivo studies of this compound.

Materials:

-

Swiss mice (or other appropriate strain)

-

Infective forms of Trypanosoma cruzi (e.g., bloodstream trypomastigotes)

-

This compound formulation for oral administration

-

Animal handling and infection equipment

-

Microscope and slides for parasitemia determination

Procedure:

-

Animal Infection: Mice are inoculated intraperitoneally with a specific number of infective T. cruzi trypomastigotes.

-

Treatment Initiation: At a predetermined time post-infection (e.g., 5 days), treatment with this compound is initiated.

-

Drug Administration: this compound is administered orally via gavage at the specified dose and for the indicated duration. A control group of infected mice receives the vehicle only.

-

Monitoring:

-

Parasitemia: Blood samples are taken from the tail vein of the mice at regular intervals, and the number of parasites per milliliter of blood is determined by microscopic examination.

-

Mortality: The survival of the mice in each group is monitored daily.

-

-

Data Analysis: The effect of the treatment on the course of infection is evaluated by comparing the parasitemia levels and survival rates of the treated group with the control group.

Mechanism of Action

The trypanocidal activity of this compound is attributed to its bioreductive activation within the parasite. Like other nitroimidazoles, this compound is a prodrug that requires enzymatic reduction of its nitro group to exert its cytotoxic effects.

Signaling Pathway: Bioreductive Activation of this compound

Studies have shown that the primary effect of this compound is associated with a significant impairment of protein synthesis, as evidenced by a drastic inhibition of [3H]-leucine incorporation in T. cruzi.[4] This mechanism of action is distinct from other nitro-drugs like nifurtimox and benznidazole.[4] Furthermore, the formation of the nitro anion radical and other reactive metabolites leads to DNA damage, contributing to the parasite's death.[1]

Experimental Workflow: Investigating the Mechanism of Action

Conclusion

The discovery and initial development of this compound represent a significant milestone in the search for effective treatments for trypanosomal diseases. Its broad-spectrum activity and potent efficacy in early studies underscored its potential as a valuable therapeutic agent. Although concerns about its mutagenicity later limited its clinical development, the historical context of this compound's discovery provides valuable insights for contemporary drug discovery and development efforts. The detailed experimental protocols and data presented in this guide offer a foundation for researchers seeking to understand the origins of this important nitroimidazole compound and to explore new derivatives with improved safety profiles.

References

- 1. 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3, 4-thiadiazole: a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Development and Introduction of Fexinidazole into the Global Human African Trypanosomiasis Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of new nitroimidazoles for experimental trichomoniasis, amebiasis, and trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of this compound against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of this compound against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Megazol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in-sovitro efficacy of Megazol, a nitroimidazole-based compound with potent activity against various trypanosomatid parasites. The following sections outline key assays for determining parasite viability, growth inhibition, and elucidating the mechanism of action of this compound.

Overview of this compound's Mechanism of Action

This compound is a pro-drug that requires activation by a parasitic nitroreductase (NTR).[1][2] Once inside the parasite, the nitro group of this compound is reduced, generating a nitro radical anion.[3] This reactive species is believed to exert its trypanocidal effect through multiple downstream mechanisms, including inducing DNA damage and inhibiting protein synthesis.[1][3][4] Studies on Trypanosoma cruzi have shown that this compound drastically inhibits the incorporation of [3H]-leucine, suggesting a primary effect on protein synthesis.[4] Furthermore, its activity is associated with DNA damage, as evidenced by the hypersensitivity of DNA repair-deficient Trypanosoma brucei mutants to the drug.[3][5] this compound's mode of action is considered distinct from other nitroaromatic drugs like nifurtimox, as it does not appear to rely on oxidative stress via redox cycling.[3]

References

- 1. This compound and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ackerleylab.com [ackerleylab.com]

- 3. Activity of this compound, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) method for Megazol analysis in plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megazol, a nitroimidazole derivative, is a potent trypanocidal agent. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and drug efficacy studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human and rat plasma. The described method is sensitive, specific, and suitable for routine analysis in a drug development setting.

Principle

This method utilizes a liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS), Tinidazole, from plasma proteins and other endogenous interferences. The separation is achieved on a reversed-phase C8 column with UV detection at 360 nm. The chromatographic conditions are optimized to provide excellent resolution and peak shape for both this compound and the internal standard.

Experimental

Materials and Reagents

-

This compound reference standard

-

Tinidazole (Internal Standard)

-

Dichloromethane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or equivalent)

-

Phosphoric acid (analytical grade)

-

Drug-free human or rat plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions are outlined in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | Kromasil C8 (5 µm, 250 x 4.6 mm) or equivalent |

| Mobile Phase | Acetonitrile and 0.01M Potassium Dihydrogen Phosphate buffer (pH 3.0) (17:83, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 360 nm |

| Internal Standard (IS) | Tinidazole |

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tinidazole in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards.

-

Internal Standard Working Solution (5 µg/mL): Dilute the Tinidazole stock solution with the mobile phase.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with the appropriate amount of this compound working standard solution.

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines the step-by-step procedure for extracting this compound from plasma samples.

Caption: Liquid-Liquid Extraction Workflow for this compound in Plasma.

Chromatographic Analysis

The following diagram illustrates the logical flow of the HPLC analysis.

Caption: HPLC Analysis Workflow.

Method Validation and Performance Characteristics

The method was validated according to established guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized in the tables below.

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2 | 1.1 |

| Theoretical Plates | > 2000 | > 3000 |

| Resolution | > 2 | > 3 |

Quantitative Performance

The following table summarizes the quantitative performance of the HPLC method for this compound analysis in plasma.[1]

| Parameter | Result |

| Linearity Range | 2 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Retention Time (this compound) | 9.60 min |

| Retention Time (Tinidazole) | 6.10 min |

| Precision (CV%) | < 6% |

| Recovery | 85 - 92% |

Stability

This compound was found to be stable in plasma samples for one month when stored at -20°C.[1] Standard solutions of this compound were stable for two months at 25°C.[1]

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound in plasma. The simple liquid-liquid extraction procedure offers high recovery and minimizes matrix effects. The method's sensitivity, specificity, and validated performance make it well-suited for supporting pharmacokinetic and other drug development studies of this compound.

References

Laboratory Synthesis of Megazol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Megazol (2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole), a potent antimicrobial and antiparasitic agent. The synthesis is a multi-step process beginning from commercially available starting materials. This protocol includes detailed experimental procedures, characterization data, and visualizations of the synthetic pathway and the proposed mechanism of action to guide researchers in the successful preparation and study of this compound.

Introduction

This compound is a nitroimidazole-containing 1,3,4-thiadiazole that has demonstrated significant activity against various pathogens, including the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Its unique mode of action, involving reductive activation to generate radical species that induce cellular damage, makes it a compound of interest for further investigation and analog development. This protocol outlines a reliable method for its synthesis in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized intermediates and the final product, this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | Mass Spec (m/z) | Yield (%) |

| 1-methyl-2-imidazolecarboxaldehyde | C5H6N2O | 110.11 | 43-46 | 9.65 (s, 1H), 7.65 (d, 1H), 7.15 (d, 1H), 3.90 (s, 3H) | 185.0, 145.0, 129.0, 127.0, 34.5 | [M+H]+ 111 | - |

| 1-methyl-2-imidazole-thiosemicarbazone | C6H9N5S | 183.23 | 220-222 | 11.4 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H), 7.8 (s, 1H), 7.2 (d, 1H), 6.9 (d, 1H), 3.8 (s, 3H) | 142.0, 138.0, 128.0, 126.0, 178.0, 34.0 | [M+H]+ 184 | ~90 |

| 2-amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole | C6H7N5S | 181.22 | 245-247 | 7.2 (s, 2H), 7.0 (d, 1H), 6.8 (d, 1H), 3.8 (s, 3H) | 168.0, 155.0, 142.0, 127.0, 125.0, 34.0 | [M+H]+ 182 | ~85 |

| This compound | C6H6N6O2S | 226.21 | 270 | 8.2 (s, 1H, H4), 7.8 (br s, 2H, NH2), 4.32 (s, 3H, NCH3) | 169.9 (C5'), 148.2 (C2'), 141.4 (C2), 140.1 (C5), 133.1 (C4), 35.0 (NCH3) | [M+H]+ 227 | ~70 |

Experimental Protocols

This synthesis is a four-step process starting from 1-methyl-2-imidazolecarboxaldehyde.

Step 1: Synthesis of 1-methyl-2-imidazole-thiosemicarbazone

-

Reagents and Materials:

-

1-methyl-2-imidazolecarboxaldehyde (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve 1-methyl-2-imidazolecarboxaldehyde in a minimal amount of warm ethanol in a round-bottom flask.

-

In a separate beaker, dissolve thiosemicarbazide in warm ethanol.

-

Add the thiosemicarbazide solution to the aldehyde solution with stirring.

-

A precipitate should form almost immediately.

-

Heat the mixture to reflux for 1 hour to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product in a vacuum oven.

-

Step 2: Oxidative Cyclization to 2-amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole

-

Reagents and Materials:

-

1-methyl-2-imidazole-thiosemicarbazone (1.0 eq)

-

Ferric chloride (FeCl3) (2.2 eq)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Suspend the thiosemicarbazone in ethanol in a round-bottom flask.

-

Prepare a solution of ferric chloride in ethanol.

-

Add the ferric chloride solution dropwise to the stirred suspension of the thiosemicarbazone.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Step 3: Acetylation of the Amino Group

-

Reagents and Materials:

-

2-amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole (1.0 eq)

-

Acetic anhydride (excess)

-

Pyridine (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Suspend the 2-amino-1,3,4-thiadiazole derivative in acetic anhydride in a round-bottom flask.

-

Add a catalytic amount of pyridine.

-

Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to quench the excess acetic anhydride.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

-

Step 4: Nitration and Deprotection to Yield this compound

-

Reagents and Materials:

-

N-(5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq)

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Concentrated hydrochloric acid

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Carefully add the acetylated compound to concentrated sulfuric acid in a round-bottom flask, keeping the temperature below 10°C with an ice bath.

-

Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a concentrated ammonium hydroxide solution until a yellow precipitate forms.

-

Collect the crude nitrated product by vacuum filtration and wash with cold water.

-

To deprotect the acetyl group, reflux the crude product in concentrated hydrochloric acid for 6 hours.

-

Cool the mixture and pour it into ice water.

-

The yellow precipitate of this compound is then filtered, washed with water, and recrystallized from acetone to yield the final product.

-

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the four main steps in the laboratory synthesis of this compound.

Proposed Mechanism of Action of this compound

Caption: The proposed mechanism of action of this compound in Trypanosoma cruzi.

Application Notes and Protocols for Testing Megazol Activity Using Tissue Culture-Derived Amastigotes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megazol, a 5-nitroimidazole derivative, has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease. Its primary mechanism of action is believed to be the inhibition of protein synthesis in the parasite.[1][2] Additionally, this compound may act as a thiol scavenger, particularly for trypanothione, a key molecule in the parasite's defense against oxidative stress. This document provides detailed protocols for testing the activity of this compound against tissue culture-derived T. cruzi amastigotes, the clinically relevant intracellular stage of the parasite. The provided methodologies cover the cultivation of amastigotes in various host cell lines and subsequent drug susceptibility assays.

Data Presentation

The following tables summarize the reported activity of this compound against intracellular amastigotes of Trypanosoma cruzi in different host cell models. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including parasite strain, host cell type, and assay duration.

Table 1: this compound Activity against Intracellular Amastigotes in Macrophages

| Host Cell Line | Parasite Strain | Assay Duration | IC50 (µM) | Reference |

| Mouse Peritoneal Macrophages | Y | 48 hours | 1.5 | [3] |

Table 2: this compound Activity against Intracellular Amastigotes in Heart Muscle Cells

| Host Cell Line | Parasite Strain | Treatment Duration | Observations | Reference |

| Primary Heart Muscle Cells (mouse embryo) | Y | 24-72 hours | Potent effect on infected cells | [4][5][6][7] |

Table 3: this compound Activity against Intracellular Amastigotes in Vero Cells

| Host Cell Line | Parasite Strain | Assay Duration | IC50 (µM) | Reference |

| Vero | Y | Not Specified | Not Specified | [8] |

Experimental Protocols

Protocol 1: Cultivation and Purification of Tissue Culture-Derived Amastigotes

This protocol describes the general procedure for obtaining intracellular amastigotes from infected host cell cultures.

Materials:

-

Host cells (e.g., Vero, L6, or primary macrophages)

-

Trypanosoma cruzi trypomastigotes (e.g., Y strain)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Host Cell Seeding: Seed host cells in a suitable culture flask (e.g., T-25 or T-75) and culture until they reach approximately 80-90% confluency.

-

Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5:1 to 10:1 (parasites:host cell).

-

Incubation: Incubate the infected cultures for 24-48 hours to allow for parasite invasion and differentiation into amastigotes.

-

Removal of Extracellular Parasites: After the incubation period, remove the culture medium containing non-internalized trypomastigotes and wash the cell monolayer twice with sterile PBS.

-

Fresh Medium: Add fresh complete culture medium to the flask and continue incubation.

-

Harvesting Amastigotes: After 4-5 days post-infection, amastigotes can be harvested.

-

For biochemical assays: Mechanically disrupt the host cells (e.g., by scraping or passage through a 27-gauge needle) to release the amastigotes.

-

Purification: Centrifuge the cell lysate at a low speed (e.g., 500 x g for 5 minutes) to pellet host cell debris. The supernatant containing amastigotes can be further purified by centrifugation at a higher speed (e.g., 2000 x g for 10 minutes).

-

Protocol 2: this compound Susceptibility Assay using Intracellular Amastigotes

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against intracellular amastigotes.

Materials:

-

Infected host cells in 96-well plates (prepared as in Protocol 1, seeding host cells in plates and infecting)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

Assay readout reagents (e.g., Giemsa stain, DNA-binding fluorescent dye like Hoechst 33342, or reporter substrate for transgenic parasites)

-

Plate reader or microscope

Procedure:

-

Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours of infection, carefully remove the medium from the 96-well plates and add the this compound dilutions. Include appropriate controls (untreated infected cells and uninfected cells).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Assay Readout:

-

Microscopic Enumeration: Fix the cells with methanol and stain with Giemsa. Manually or automatically count the number of amastigotes per host cell and the percentage of infected cells.

-

Fluorescent Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA-binding dye (e.g., Hoechst 33342). Image the plates using a high-content imaging system and quantify the number of parasites and host cells.

-

Reporter Gene Assay: If using transgenic parasites expressing a reporter gene (e.g., β-galactosidase), lyse the cells and add the appropriate substrate. Measure the resulting signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the untreated control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Experimental Workflow

Caption: Experimental workflow for testing this compound activity.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound in T. cruzi.

References

- 1. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of drugs on Trypanosoma cruzi and on its interaction with heart muscle cell "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. scielo.br [scielo.br]

- 8. Cytotoxic and genotoxic effects of this compound, an anti-Chagas' disease drug, assessed by different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for Assessing the Genotoxicity of Megazol Using the Comet Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megazol, a nitroimidazole derivative, has shown promise as a therapeutic agent against various parasitic infections, including Chagas disease and Human African Trypanosomiasis. However, concerns regarding its potential genotoxicity are critical for its clinical development and risk-benefit assessment. The single cell gel electrophoresis, or Comet assay, is a sensitive and reliable method for evaluating DNA damage at the level of individual cells. This document provides a detailed protocol for assessing the genotoxicity of this compound using the alkaline Comet assay, along with guidelines for data interpretation and presentation. Studies have demonstrated that this compound's mechanism of action is associated with DNA damage[1]. Specifically, its genotoxic effects have been observed in a dose-dependent manner in mammalian cells, including rat and mouse leukocytes, as well as VERO cells[2].

Principle of the Comet Assay

The Comet assay is a versatile technique for detecting DNA strand breaks and alkali-labile sites in eukaryotic cells. Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The intensity and length of the comet tail are proportional to the extent of DNA damage.

Data Presentation

The genotoxicity of this compound can be quantified by scoring the comets and categorizing them into different classes of DNA damage. The overall DNA damage is then calculated as a total score in arbitrary units (AU).

Table 1: Genotoxicity of this compound in Human Leukocytes as Determined by the Comet Assay

| Treatment Group | Concentration (µM) | DNA Damage Score (Arbitrary Units) | Predominant Damage Class |